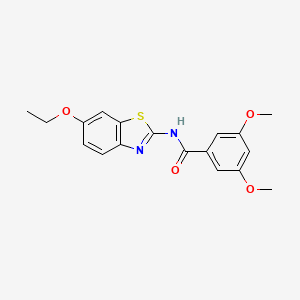

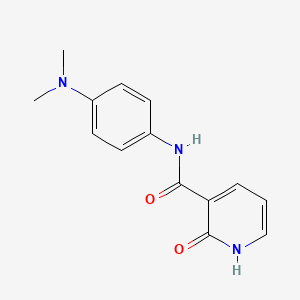

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse range of biological activities and are used in various fields like pharmaceutical chemistry . The ethoxy and methoxy groups attached to the benzothiazole ring could potentially influence the compound’s solubility, reactivity, and biological activity.

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. Benzothiazoles, for instance, can undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. These properties include melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Synthesis and Antidopaminergic Properties

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide and related compounds have been synthesized and evaluated for their antidopaminergic properties. This research has highlighted the potential of these compounds as antipsychotic agents, with particular interest in their preferential inhibition of hyperactivity components in behavioral syndromes. This indicates a lower tendency to induce extrapyramidal side effects at antipsychotically effective doses, making them suitable for further investigation of dopamine D-2 mediated responses both in vitro and in vivo (Högberg et al., 1990).

Sigma-2 Receptor Probe Development

Another scientific research application of benzamide derivatives, closely related to this compound, involves the development of novel sigma-2 receptor probes. These probes, designed for in vitro studies, show high affinity for sigma-2 receptors, demonstrating their utility in pharmacological profiling and potentially aiding in the understanding and treatment of diseases associated with sigma-2 receptors (Xu et al., 2005).

Corrosion Inhibition

Research into benzothiazole derivatives also extends into the field of materials science, where they have been studied for their corrosion inhibiting effects against steel in acidic solutions. These studies reveal that such compounds can offer high efficiency in preventing corrosion, potentially beneficial for protecting materials in industrial applications (Hu et al., 2016).

Anticancer Activity

Benzothiazole derivatives have been extensively researched for their anticancer activities. Various studies have synthesized and tested benzothiazole compounds for their ability to inhibit cancer cell growth, with some showing significant cytotoxicity against different cancer cell lines. This highlights the potential of such compounds as leads for the development of new anticancer drugs (Osmaniye et al., 2018).

properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-4-24-12-5-6-15-16(10-12)25-18(19-15)20-17(21)11-7-13(22-2)9-14(8-11)23-3/h5-10H,4H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBFUUSYGDWJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-sec-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2876688.png)

![3-Methyl-5-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2876692.png)

![2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2876700.png)

![Methyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2876702.png)

![2-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2876708.png)